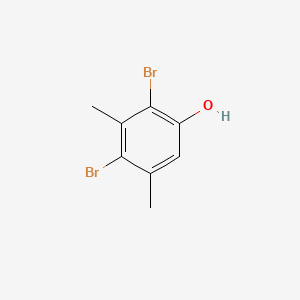

2,4-Dibromo-3,5-dimethylphenol

Description

Overview of Phenolic Compounds in Advanced Chemical Research

Phenolic compounds represent a vast and heterogeneous group of chemical substances fundamentally characterized by an aromatic ring bearing one or more hydroxyl (-OH) groups. ijhmr.comijhmr.com These compounds are among the most prevalent secondary metabolites found throughout the plant kingdom, synthesized via the shikimic acid and phenylpropanoid pathways. nih.govresearchgate.net In plants, they fulfill a variety of essential roles, including acting as defense response chemicals (e.g., tannins), structural polymers (e.g., lignin), and signaling compounds. nih.gov

The scientific interest in phenolic compounds extends far beyond their natural roles, driven largely by their diverse biological activities, which are intrinsically linked to their chemical structures. ijhmr.comijhmr.com Their potential as antioxidant, anti-inflammatory, antibacterial, and anti-cancer agents has made them a focal point of research in medicine and human health. ijhmr.comresearchgate.net Phenolic compounds are broadly categorized into two main groups: flavonoids and non-flavonoids, which include derivatives such as phenolic acids, stilbenes, and lignans. researchgate.netnih.gov This structural diversity gives rise to a wide spectrum of potential therapeutic activities, making them crucial subjects in advanced chemical and pharmaceutical research. researchgate.net

Significance of Brominated Phenols in Synthetic Chemistry

Within the vast field of organic synthesis, halogenated compounds, particularly brominated phenols, hold a position of considerable importance. Bromophenols serve as critical synthetic intermediates and building blocks for a wide array of high-value molecules, including naturally occurring bioactive compounds, pharmaceuticals, and agrochemicals. mdpi.combeilstein-journals.orgnih.govrsc.org Their utility stems from the unique reactivity imparted by the bromine substituent on the aromatic ring. ketonepharma.com

The presence of a bromine atom enhances the reactivity of the phenolic ring, making these compounds versatile substrates for various chemical transformations. ketonepharma.com They are frequently employed in electrophilic substitution reactions and are especially valuable in modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. rsc.org These reactions are fundamental for constructing complex carbon-carbon bonds.

The synthesis of brominated phenols itself is a significant area of research. Traditional methods often involve direct electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS). beilstein-journals.orgnih.gov However, these methods can suffer from drawbacks like the use of toxic reagents and a lack of regioselectivity. beilstein-journals.orgnih.gov Consequently, the development of milder, more selective, and environmentally benign bromination methodologies, such as those using photoredox catalysis or quaternary ammonium (B1175870) polyhalides, remains an active field of investigation in synthetic chemistry. beilstein-journals.orgoup.com

Contextualization of 2,4-Dibromo-3,5-dimethylphenol within Substituted Phenol (B47542) Chemistry

This compound is a specific member of the substituted phenol family, distinguished by the presence of two bromine atoms and two methyl groups on the phenolic core. Its defined substitution pattern dictates its chemical properties and reactivity. The synthesis of this compound can be achieved through the controlled bromination of 3,5-dimethylphenol (B42653). oup.com For instance, the reaction of 3,5-dimethylphenol with two equivalents of a brominating agent like benzyltrimethylammonium (B79724) tribromide in a dichloromethane-methanol solvent system yields this compound. oup.com The hydroxyl group of the starting phenol directs the electrophilic bromine to the ortho and para positions (positions 2, 4, and 6). The presence of the two methyl groups at positions 3 and 5 influences the regiochemical outcome of the bromination, leading to the formation of the 2,4-dibromo derivative under controlled conditions. oup.com

As a polyhalogenated phenol, this compound serves as a useful intermediate in further synthetic transformations. For example, the phenolic hydroxyl group can be methylated to afford 2,4-dibromo-3,5-dimethylanisole, a precursor for Grignard reagents used in constructing complex molecular architectures. oup.com The reactivity of its bromine atoms in cross-coupling reactions makes it a valuable building block in organic synthesis.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 38730-39-1 azurewebsites.netaksci.com |

| Molecular Formula | C₈H₈Br₂O azurewebsites.netaksci.com |

| Molecular Weight | 279.96 g/mol azurewebsites.net |

| Appearance | Crystalline solid |

| Melting Point | 72-73 °C oup.com |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZIOLSEICIRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00302071 | |

| Record name | 2,4-dibromo-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38730-39-1 | |

| Record name | NSC148319 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dibromo-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00302071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,4 Dibromo 3,5 Dimethylphenol

Direct Synthesis Routes to 2,4-Dibromo-3,5-dimethylphenol

Direct synthesis of this compound primarily involves the electrophilic bromination of 3,5-dimethylphenol (B42653). This substrate presents a unique case where the two methyl groups sterically hinder the ortho positions to some extent and electronically direct the incoming electrophile.

Electrophilic Bromination of 3,5-Dimethylphenol

The direct bromination of 3,5-dimethylphenol is the most straightforward approach to obtaining this compound. The positions open for substitution are the 2, 4, and 6 positions. Due to the directing effect of the hydroxyl and methyl groups, the bromine atoms are expected to add to the 2 and 4 positions.

A variety of brominating agents can be employed for the electrophilic bromination of phenols. While molecular bromine is a common choice, its high reactivity can be difficult to control. mdpi.com To circumvent this, solid and more manageable brominating agents have been developed. One such agent is benzalkonium tribromide (Benzal-Br₃), which is prepared from the commercially available benzalkonium chloride. researchgate.netsciforum.net This polyhalide ammonium (B1175870) salt offers a safer and more quantitative alternative to liquid bromine, allowing for milder reaction conditions and easier handling. researchgate.netsciforum.net The reaction of phenolic substrates with benzalkonium tribromide in a dichloromethane-methanol mixture at room temperature has been shown to be an effective method for producing brominated phenols. researchgate.netsciforum.net

Other brominating agents include N-bromosuccinimide (NBS), which is often used for its selectivity, and systems like potassium bromide (KBr) in the presence of an oxidizing agent. mdpi.comresearchgate.net

Achieving selective dibromination to produce this compound requires careful optimization of reaction conditions. Key parameters include the choice of solvent, temperature, and, most importantly, the molar ratio of the brominating agent to the 3,5-dimethylphenol substrate.

The use of a 2:1 molar ratio of the brominating agent to the phenol (B47542) is theoretically required for dibromination. Studies using benzalkonium tribromide have demonstrated that varying the molar ratio of the brominating agent to the phenolic substrate (e.g., 1:1, 2:1, 3:1) allows for the selective synthesis of mono-, di-, and tri-brominated derivatives, respectively. researchgate.netsciforum.net For the synthesis of a dibromo-derivative like this compound, a molar ratio of approximately 2:1 would be the starting point for optimization.

The reaction temperature is also a critical factor. Lower temperatures generally favor higher selectivity, while higher temperatures can lead to over-reaction and the formation of byproducts. mdpi.com The solvent system can also influence the reaction's outcome; for example, a mixture of dichloromethane (B109758) and methanol (B129727) has been found effective for brominations using benzalkonium tribromide. researchgate.netsciforum.net

Table 1: Key Parameters for Optimization of Dibromination

| Parameter | Influence on Reaction | General Trend for Selectivity |

| Molar Ratio (Brominating Agent:Phenol) | Determines the degree of bromination (mono-, di-, tri-). | A 2:1 ratio is the theoretical starting point for dibromination. Fine-tuning is often necessary. |

| Temperature | Affects reaction rate and selectivity. | Lower temperatures generally increase selectivity by minimizing over-bromination. |

| Solvent | Can influence the reactivity of the brominating agent and the solubility of reactants. | Aprotic solvents or mixtures like dichloromethane/methanol are commonly used. |

| Reaction Time | Needs to be sufficient for the desired reaction to complete without promoting side reactions. | Monitored by techniques like TLC or GC to determine the optimal endpoint. |

| Choice of Brominating Agent | Different agents have varying reactivities and selectivities. | Milder, solid brominating agents like benzalkonium tribromide can offer better control. |

The yield and purity of the final product, this compound, are directly impacted by the success of the optimization of reaction conditions. The formation of isomeric monobrominated or over-brominated tribrominated species will reduce the yield of the desired product and complicate purification.

For instance, the electrophilic bromination of 3,5-dimethylphenol with bromine in glacial acetic acid has been reported to yield 4-bromo-3,5-dimethylphenol (B51444) with a yield of 85-90%. To achieve dibromination, further reaction would be necessary, with the potential for the formation of 2,6-dibromo-3,5-dimethylphenol as an isomeric byproduct, although the formation of this compound is generally favored.

Purification of the crude product is typically achieved through techniques such as recrystallization or column chromatography to separate the desired this compound from any unreacted starting material, isomeric byproducts, and over-brominated products. The purity of the final compound is then confirmed using analytical methods like melting point determination, NMR spectroscopy, and mass spectrometry.

Alternative Bromination Strategies (e.g., I(III)-based reagents)

In the quest for milder and more selective bromination methods, hypervalent iodine reagents have emerged as a promising alternative to traditional brominating agents. researchgate.net These reagents are known for being environmentally benign and exhibiting high selectivity under mild reaction conditions. cardiff.ac.uk

One such system involves the use of a hypervalent iodine(III) reagent like (diacetoxy)iodobenzene (PIDA) in combination with a bromine source such as aluminum bromide (AlBr₃). researchgate.net This combination forms a highly reactive brominating species in situ. This method has been successfully applied to the bromination of a wide range of phenols and their ethers with good to excellent yields. researchgate.net For example, the bromination of the electron-rich 2,6-dimethylphenol (B121312) using this system resulted in a 57% yield of the corresponding brominated product. researchgate.net This suggests that a similar approach could be effectively applied to the bromination of 3,5-dimethylphenol.

Table 2: Comparison of Bromination Strategies

| Bromination Strategy | Brominating Agent(s) | Advantages | Disadvantages |

| Direct Bromination | Molecular Bromine (Br₂) | Readily available and inexpensive. | Highly reactive, can be difficult to control, leading to over-bromination and byproduct formation. |

| Solid Brominating Agent | Benzalkonium Tribromide (Benzal-Br₃) | Safer and easier to handle than liquid bromine, allows for quantitative use and mild reaction conditions. | Requires preparation from a precursor. |

| N-Halo-succinimide | N-Bromosuccinimide (NBS) | Generally more selective than molecular bromine. | Can sometimes require a catalyst or initiator. |

| Hypervalent Iodine Reagents | PIDA / AlBr₃ | High selectivity, mild reaction conditions, environmentally friendlier. | Reagents can be more expensive than traditional brominating agents. |

Advanced Synthetic Strategies and Process Optimization

The traditional synthesis of brominated phenols often involves the use of elemental bromine, which poses significant safety and environmental hazards. Consequently, modern synthetic chemistry has shifted towards the development of more sophisticated and sustainable methods.

The regioselective bromination of phenols is a key challenge due to the high activation of the aromatic ring, which can lead to the formation of multiple brominated isomers. Catalytic methods offer a promising solution by enhancing control over the reaction's outcome.

While direct catalytic methods for the specific synthesis of this compound are not extensively documented in publicly available research, the principles of catalytic phenol bromination can be applied. For instance, the reaction of 3,5-dimethylphenol with a stoichiometric amount of a brominating agent in the presence of a catalyst can facilitate the desired substitution pattern.

One effective, albeit stoichiometric, method involves the use of quaternary ammonium polyhalides. A notable example is the reaction of 3,5-dimethylphenol with benzyltrimethylammonium (B79724) tribromide (BTMA Br₃). This approach provides a high yield of the desired product under mild conditions. To achieve dibromination, a twofold excess of the brominating agent is used. oup.com

The reaction proceeds as follows:

Starting Material: 3,5-dimethylphenol

Brominating Agent: Benzyltrimethylammonium tribromide (2.0 equivalents)

Solvent System: Dichloromethane-methanol

Reaction Time: 30 minutes

Yield: 93%

This method, while efficient, utilizes a stoichiometric reagent rather than a true catalyst. Research into catalytic systems for phenol halogenation is ongoing. For example, various catalysts have been explored for the selective monobromination of phenols, including tungstophosphoric acid, heteropolyanion compounds, and layered double hydroxides. semanticscholar.orgmdpi.com These catalysts often work by activating the bromine source or by directing the substitution to a specific position through steric or electronic effects. The adaptation of such catalytic systems for selective dibromination remains an area for further investigation.

Table 1: Synthesis of this compound using Benzyltrimethylammonium Tribromide

| Starting Material | Brominating Agent (Equivalents) | Solvent | Reaction Time | Yield (%) |

| 3,5-dimethylphenol | Benzyltrimethylammonium tribromide (2.0) | Dichloromethane-methanol | 30 min | 93 |

Data sourced from a study on halogenation using quaternary ammonium polyhalides. oup.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. The primary goals are to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy and Safer Reagents:

Traditional bromination with molecular bromine has a poor atom economy, as one equivalent of hydrogen bromide is produced as a byproduct for every equivalent of bromine that substitutes onto the aromatic ring. semanticscholar.org The use of solid, stable brominating agents like N-bromosuccinimide (NBS) and quaternary ammonium tribromides (e.g., BTMA Br₃) represents a significant improvement in terms of handling and safety compared to volatile and corrosive liquid bromine. oup.comsemanticscholar.orgsciforum.net These reagents often lead to cleaner reactions with fewer byproducts. semanticscholar.org

Solvent Selection and Conditions:

The choice of solvent is a critical aspect of green synthesis. Dichloromethane, while effective for the synthesis of this compound, is a halogenated solvent with environmental concerns. oup.com Research into greener alternatives is a key focus. For the bromination of other phenols, solvent-free (melt) bromination has been explored, which eliminates solvent costs and waste but requires precise temperature control. The use of more environmentally benign solvents, such as cyclopentyl methyl ether (CPME), has also been shown to be effective in related bromination reactions without compromising yield.

Furthermore, conducting reactions under mild conditions, such as at room temperature and for shorter durations, contributes to a more sustainable process by reducing energy consumption. The 30-minute reaction time for the synthesis of this compound with BTMA Br₃ is an example of an efficient process. oup.com

Catalytic vs. Stoichiometric Reagents:

A core principle of green chemistry is the use of catalytic reagents over stoichiometric ones. While the high-yielding synthesis of this compound described utilizes a stoichiometric amount of the brominating agent, the development of a truly catalytic process would be a significant advancement. oup.com Catalytic methods, in general, reduce waste as the catalyst is used in small amounts and can be recycled. The exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture, is a particularly promising avenue for greening the synthesis of brominated phenols. semanticscholar.org

Table 2: Green Chemistry Considerations in the Synthesis of Brominated Phenols

| Principle | Traditional Method (Br₂) | Advanced Stoichiometric Method (BTMA Br₃) | Potential Catalytic/Green Method |

| Reagent Safety | Hazardous, corrosive liquid | Solid, stable reagent | Use of recyclable, non-toxic catalysts |

| Atom Economy | Low (HBr byproduct) | Improved | High (catalytic cycle) |

| Solvents | Often chlorinated solvents | Dichloromethane-methanol | Solvent-free or green solvents (e.g., CPME) |

| Energy Use | Variable, can require heating | Mild conditions (room temp) | Potentially mild conditions |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dibromo 3,5 Dimethylphenol

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group is a powerful activating group, directing incoming electrophiles to the ortho and para positions due to the delocalization of a lone pair of electrons into the benzene (B151609) ring, which increases the ring's nucleophilicity. savemyexams.comquora.combyjus.com In 2,4-Dibromo-3,5-dimethylphenol, the positions ortho and para to the hydroxyl group are already substituted with bromine atoms. This, combined with the presence of two methyl groups, significantly influences the course of further electrophilic aromatic substitution reactions.

Further Halogenation Studies (e.g., Chlorination of Related Dibromophenols)

Studies on related dibromophenols, such as 2,4-dibromophenol (B41371) (2,4-DBP), provide insight into potential further halogenation reactions. The chlorination of 2,4-DBP in aqueous solutions has been shown to be an effective reaction across a wide pH range. researchgate.netnih.gov The primary mechanism involves electrophilic substitution, where an active chlorine species attacks the aromatic ring. nih.govsci-hub.se Density functional theory (DFT) calculations have indicated that HOCl is the primary oxidizing species responsible for the transformation of 2,4-DBP. nih.gov

In the chlorination of 2,4-DBP, electrophilic substitution was found to be the predominant reaction pathway, with chlorine-substituted products forming at a concentration approximately four times higher than that of dimer products. nih.govsci-hub.se The reaction kinetics are sensitive to various parameters, as detailed in the table below.

| Condition | Effect on 2,4-DBP Chlorination Rate | Reference |

| Increasing pH (5.0 to 11.0) | Variable, with apparent second-order rate constant (k_app) from 0.8 to 110.3 M⁻¹s⁻¹ | researchgate.net |

| Addition of Ammonium (B1175870) Ions (5 mM) | Almost complete suppression of the reaction | researchgate.net |

| Increasing Humic Acid (1.0 to 10.0 mg L⁻¹) | Inhibition increased from 8.7% to 63.4% | researchgate.net |

| Addition of Bromide Ions (5 mM) | ~4-fold acceleration due to hypobromous acid formation | researchgate.net |

For 3,5-dimethylphenol (B42653), bromination with molecular bromine in acetic acid yields 2,4,6-tribromo-3,5-dimethylphenol. cdnsciencepub.com The reaction of 3,5-dimethylphenol with three equivalents of bromine in a CCl4 solvent results in a product with the molecular formula C8H7Br3O, which upon further treatment with bromine water, yields a quinone-like product (C8H6Br4O). pearson.com This suggests that further halogenation can lead to oxidation of the aromatic ring.

Impact of Existing Bromine Substituents on Subsequent Reactions

The substituents already present on a phenol (B47542) ring dictate the position and feasibility of subsequent reactions. The hydroxyl group is a strong ortho-, para-director. msu.edu Halogens, like bromine, are also ortho-, para-directing but are deactivating due to their inductive electron-withdrawing effect. msu.edu

In the case of 2,4-dibromophenol, the hydroxyl group activates the ring, while the bromine atoms deactivate it. For a subsequent electrophilic attack, such as sulfonation, the incoming electrophile is directed to the remaining open positions that are ortho or para to the powerful hydroxyl activator. vaia.com For 2,4-dibromophenol, sulfonation is predicted to occur at the 6-position, leading to 3,5-Dibromo-2-hydroxy-benzenesulfonic acid. vaia.com

The existing bromine atoms can also be displaced or influence rearrangement reactions. For instance, bromophenols can undergo isomerization and disproportionation in the presence of acids like triflic acid, a process that involves the liberation of bromine. cdnsciencepub.com The stability and reactivity of intermediates are key; for example, the phenoxide ion, formed by deprotonating the hydroxyl group, is highly activated towards electrophilic attack, enabling reactions even with weak electrophiles like CO2 (Kolbe-Schmitt reaction). byjus.commsu.edu

Ring Transformations and Cyclization Reactions

Beyond substitution, the halogenated phenol scaffold can undergo more profound structural changes, including bond cleavage and the formation of new ring systems.

Mechanistic Studies on C-C Bond Cleavage in Related Brominated Phenols

Carbon-carbon bond cleavage in aromatic systems is a challenging but significant transformation. While direct studies on this compound are scarce, research on related compounds provides mechanistic clues. For instance, the photochemical degradation of tetrabromobisphenol A (TBBPA), a complex brominated phenol, involves cleavage of a C(sp2)-C(sp3) bond to yield 4-isopropyl-2,6-dibromophenol among other products. diva-portal.org This indicates that under certain conditions, side chains can be cleaved from the brominated phenolic ring.

Mechanisms for C-C bond cleavage often involve radical cations or oxidative processes. cmu.educolumbia.edu In drug metabolism studies, cytochrome P450 enzymes have been shown to mediate C(sp2)-C(sp3) bond cleavage through an ipso-addition of oxygen to the aromatic ring. nih.gov This pathway involves the formation of an unstable intermediate that fragments, cleaving the C-C bond. While catalyzed biologically, such mechanisms offer insight into potential chemical pathways under oxidative conditions.

Derivatization to Polycyclic Aromatic Systems (e.g., Benzo[b]furan Synthesis from Dibromophenols)

Dibromophenols are valuable precursors for synthesizing polycyclic aromatic systems like benzo[b]furans and dibenzofurans. The pyrolysis of 2,4-dibromophenol can lead to the formation of 2,4,8-tribromodibenzofuran (triBDF) through a pathway involving a brominated dihydroxybiphenyl intermediate. researchgate.net This contrasts with the pyrolysis of ortho-bromine containing phenols, which tend to form dibenzo-p-dioxins. researchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for constructing benzo[b]furans from halogenated phenols. One-pot syntheses have been developed using palladium catalysts with specialized phosphine (B1218219) ligands to couple dichlorophenols with alkynes, followed by cyclization to form the benzofuran (B130515) ring. researchgate.net A similar strategy could foreseeably be applied to dibromophenols. More recent methods have shown that highly substituted benzo[b]furans can be synthesized from 2,6-disubstituted phenols and alkynyl sulfoxides, involving a nih.govnih.gov-sigmatropic rearrangement and subsequent migration of a substituent. rsc.orgrsc.org The synthesis of a 4,7-dibromo-substituted benzofuran from 2,6-dibromophenol (B46663) via bromo migration has been successfully demonstrated. rsc.org

Mechanistic Pathways of Halogenation and Related Transformations

The halogenation of phenols is a classic electrophilic aromatic substitution reaction. makingmolecules.com The mechanism begins with the polarization or activation of the halogen molecule (e.g., Br2) to create a potent electrophile (Br+). quora.com In the presence of a highly activated ring like phenol, this reaction can often proceed without a Lewis acid catalyst. savemyexams.combyjus.com

The electrophile (Br+) is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. savemyexams.commsu.edu The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. The final step is the loss of a proton (H+) from the site of bromine addition, which restores the aromaticity of the ring. makingmolecules.com

In the chlorination of 2,4-dibromophenol, the process involves both electrophilic substitution and single-electron transfer reactions. researchgate.net DFT calculations support a mechanism where hypochlorous acid (HOCl) acts as the dominant oxidizing species, with coupling reactions occurring most readily at the ortho and para positions relative to the hydroxyl group. nih.govsci-hub.se Transformations can also proceed through radical pathways, particularly under photochemical or specific catalytic conditions. diva-portal.orgacs.org For example, the transformation of bromophenols into hydroxylated polybrominated diphenyl ethers (OH-PBDEs) can be catalyzed by enzymes like bromoperoxidase or laccase, proceeding through the coupling of bromophenoxy radicals. ebi.ac.uk

Investigation of Electrophilic Attack Mechanisms on Phenolic Substrates

The hydroxyl group of phenolic compounds is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already occupied by bromine atoms. This leads to more complex reaction pathways.

Electrophilic attack on substituted phenols can proceed through several mechanisms. In many cases, the reaction follows a typical electrophilic aromatic substitution (SEAr) pathway. The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton restores aromaticity and yields the substituted product.

However, in highly substituted phenols like this compound, "ipso" attack, where the electrophile attacks a position already bearing a substituent, becomes a significant possibility. canterbury.ac.nz This can lead to the formation of cyclohexadienone intermediates. publish.csiro.auresearchgate.netgrafiati.com These intermediates can then undergo further reactions, such as rearrangement or substitution, to yield the final products. For instance, the chlorination of related polysubstituted phenols has been shown to proceed via the formation of such dienones. publish.csiro.auresearchgate.netgrafiati.com

Studies on the bromination of similar dimethylphenols, such as 2,4-dimethylphenol, have shown that the reaction can yield various products depending on the conditions, including the formation of dibromocyclohexadienones. rsc.org This suggests that the initial electrophilic attack can occur at a carbon atom already bearing a substituent.

The reaction of phenols with nitrogen dioxide has also been shown to produce nitrocyclohexadienones, which are keto tautomers of the corresponding nitrophenols and act as intermediates in their formation. capes.gov.br This further supports the mechanism involving non-aromatic intermediates in the electrophilic substitution of hindered phenols.

Characterization of Reaction Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states provide crucial insights into reaction mechanisms. For electrophilic reactions of phenols, spectroscopic techniques and computational studies are invaluable tools.

In the context of halogenation, the formation of cyclohexadienone intermediates has been established through their isolation and structural determination, often by X-ray crystallography. publish.csiro.auresearchgate.net For example, the chlorination of 2,4-dichloro-3,6-dimethylphenol, a compound structurally related to this compound, leads to the formation of stable pentachlorocyclohexenone products, confirming the involvement of dienone intermediates. publish.csiro.auresearchgate.net

The transition states in these reactions are high-energy structures that are not directly observable but can be modeled using computational chemistry. These models help to understand the factors controlling the regioselectivity of the electrophilic attack. For instance, in the acid-catalyzed condensation of levulinic acid with phenols, the transition state leading to the para-substituted product is generally favored. mdpi.com

The study of electrophilic substitution with rearrangement in phenols has provided evidence for the involvement of addition-elimination sequences, where an electrophile adds to the ring to form an intermediate, followed by the elimination of a different group to give a rearranged product. auckland.ac.nz

The table below summarizes key intermediates observed in reactions of substituted phenols:

| Reactant(s) | Reaction Type | Observed Intermediate(s) |

| 2,4,6-trichloro-3,5,6-trimethylcyclohexa-2,4-dienone + Cl₂ | Electrophilic Addition | trans-pentachloro ketones publish.csiro.auresearchgate.net |

| Cresols, xylenols + NO₂ | Nitration | Nitrocyclohexadienones capes.gov.br |

| 2,4-dimethylphenol + Br₂ | Bromination | 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone rsc.org |

Role of Catalyst Systems in Regioselectivity and Reaction Control

Catalysts play a pivotal role in directing the outcome of electrophilic substitution reactions of phenols, influencing both the reaction rate and, crucially, the regioselectivity (the position of substitution).

In the halogenation of phenols, Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used. cardiff.ac.ukmdpi.com These catalysts polarize the halogen molecule, increasing its electrophilicity. The choice of catalyst and solvent can significantly affect the ortho/para product ratio.

Recent research has focused on developing more selective catalytic systems. For instance, the use of tetrahydrothiopyran (B43164) derivatives as moderators in the chlorination of phenols with sulfuryl chloride in the presence of a Lewis acid has been shown to significantly enhance para-selectivity. cardiff.ac.uk Similarly, various solid acid catalysts, such as zeolites and clays, have been employed to improve regioselectivity in electrophilic substitutions. mdpi.com

In the synthesis of diphenolic acid from levulinic acid and phenol, a reaction analogous to electrophilic substitution, heteropolyacids like H₃PW₁₂O₄ have been shown to be effective and highly selective catalysts. mdpi.com The reaction temperature is also a critical factor in controlling the regioselectivity, with higher temperatures often favoring the formation of the para,para'-isomer. mdpi.com

The use of sterically bulky catalysts can also influence regioselectivity by favoring attack at the less hindered position. For example, in the chlorination of phenols, certain catalyst systems can lead to high ortho-selectivity, while others favor the para-product. cardiff.ac.uk

The following table presents examples of catalyst systems and their effect on the regioselectivity of phenol chlorination:

| Phenol Substrate | Catalyst System | Key Finding |

| m-cresol | Poly(alkylene sulphide)s / AlCl₃ / SO₂Cl₂ | Longer spacer groups in the polymer catalyst lead to high para-selectivity. mdpi.com |

| Phenol, o-cresol | Poly(alkylene sulphide)s / AlCl₃ / SO₂Cl₂ | Shorter spacer groups in the polymer catalyst lead to high para-selectivity. mdpi.com |

| Phenol, cresols, m-xylenol | Tetrahydrothiopyran derivatives / AlCl₃ or FeCl₃ / SO₂Cl₂ | Increased para/ortho chlorination ratios compared to reactions without the sulfide (B99878) moderator. cardiff.ac.uk |

Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Dibromo 3,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2,4-Dibromo-3,5-dimethylphenol, distinct signals corresponding to the different types of protons are observed.

The spectrum typically shows singlets for the two methyl (CH₃) groups. Due to the asymmetrical substitution pattern on the phenol (B47542) ring, these methyl groups are in different chemical environments and may exhibit slightly different chemical shifts. A singlet is also observed for the hydroxyl (-OH) proton. The sole aromatic proton on the ring also appears as a singlet, as it has no adjacent protons to couple with.

Table 1: Representative ¹H NMR Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (CH₃) | ~2.39 | Singlet | 3H |

| Methyl Protons (CH₃) | ~2.61 | Singlet | 3H |

| Aromatic Proton (Ar-H) | ~6.63 | Singlet | 1H |

| Hydroxyl Proton (OH) | Variable | Singlet | 1H |

Note: The chemical shift of the hydroxyl proton can vary depending on solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. The spectrum for this compound will display distinct signals for each unique carbon atom in the molecule.

The spectrum will show signals for the two methyl carbons, the four aromatic carbons attached to substituents (two bromine atoms, two methyl groups, and one hydroxyl group), and the one aromatic carbon bearing a hydrogen atom. The chemical shifts of the carbons are influenced by the electronegativity of the attached groups, with carbons bonded to bromine and oxygen appearing at characteristic downfield shifts.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Methyl Carbons (CH₃) | ~20-25 |

| Aromatic Carbon (C-H) | ~115-120 |

| Aromatic Carbons (C-Br) | ~110-125 |

| Aromatic Carbons (C-CH₃) | ~130-140 |

| Aromatic Carbon (C-OH) | ~150-155 |

Note: Precise chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and confirming its identity.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule, as well as a characteristic fragmentation pattern that serves as a molecular fingerprint. The presence of two bromine atoms is readily identified by the isotopic pattern of the molecular ion peak, with characteristic M, M+2, and M+4 peaks due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a compound with a high degree of confidence.

For this compound (C₈H₈Br₂O), HRMS can distinguish its exact mass from other compounds that may have the same nominal mass. The measured accurate mass is compared to the calculated theoretical mass for the proposed formula, and a small mass error provides strong evidence for the correct elemental composition.

X-ray Crystallography

While specific crystallographic data for this compound is not widely available in the general literature, related studies on similar brominated and dimethylated phenols have been conducted. researchgate.net For instance, X-ray crystal structures have been reported for compounds resulting from the chlorination of 2,4-dibromo-3,6-dimethylphenol, which helps in understanding the stereochemistry of related reactions. researchgate.net The nitration products of other polysubstituted phenols, such as 2,3,4-tribromo-5,6-dimethylphenol, have also been characterized by X-ray crystallography, revealing detailed structural information. publish.csiro.au These studies underscore the power of X-ray crystallography in unambiguously establishing molecular structures in this class of compounds.

Single-Crystal X-ray Diffraction for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, revealing detailed insights into molecular conformation, bond lengths, bond angles, and the packing of molecules in the solid state. ceitec.cz This method involves directing a beam of X-rays onto a single crystal of the substance, which diffracts the X-rays into a unique pattern of spots. rsc.org The analysis of this diffraction pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the molecular and crystal structure can be determined. rsc.org

While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, the analysis of a closely related isomer, 4,6-Dibromo-2,3-dimethylphenol (B190086) , provides a valuable example of the structural information that can be obtained for such compounds. In the study of 4,6-dibromo-2,3-dimethylphenol, the molecule was found to be nearly planar. researchgate.net The crystal structure was solved and refined to yield precise atomic coordinates and displacement parameters. researchgate.net

The crystallographic data for the isomer 4,6-dibromo-2,3-dimethylphenol are summarized in the table below. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈Br₂O |

| Formula Weight (g/mol) | 279.96 |

| Temperature (K) | 298 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.3604 (5) Å |

| b = 4.4310 (6) Å | |

| c = 14.0245 (10) Å | |

| β (°) | 92.482 (1) |

| Volume (ų) | 456.9 (1) |

| Z (Molecules per unit cell) | 2 |

| Final R-factor [I > 2σ(I)] | 0.037 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Interactions)

In the crystal structure of the related isomer 4,6-dibromo-2,3-dimethylphenol , these interactions are clearly observed. researchgate.net Adjacent molecules are linked by intermolecular O—H⋯O hydrogen bonds, forming one-dimensional chains that extend parallel to the researchgate.net crystal axis. researchgate.net This type of hydrogen bonding is a characteristic feature of phenols in the solid state.

Furthermore, the analysis revealed the presence of a short bromine-bromine (Br⋯Br) interaction with a distance of 3.362 (1) Å. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a notable halogen-halogen attractive interaction. Such interactions play a crucial role in the crystal packing of many halogenated organic compounds.

| Interaction Type | Description (Based on isomer 4,6-Dibromo-2,3-dimethylphenol) | Reference |

|---|---|---|

| Hydrogen Bonding | Intermolecular O—H⋯O bonds form chains parallel to the researchgate.net direction. | researchgate.net |

| Halogen-Halogen Interaction | A short Br⋯Br contact of 3.362 (1) Å is present. | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. wpmucdn.com An IR spectrum plots the intensity of absorption versus the frequency (typically in wavenumbers, cm⁻¹), providing a unique "fingerprint" for the compound.

For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features would include a broad absorption for the hydroxyl (O-H) group, absorptions for the aromatic ring (C=C and C-H bonds), and vibrations corresponding to the carbon-bromine (C-Br) bonds.

The expected IR absorption bands for this compound are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3100 (Broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Methyl Groups (-CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | C-O Stretch | Phenolic C-O |

| 600 - 500 | C-Br Stretch | Aryl Halide |

The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding in the sample. wpmucdn.com The precise positions of the C=C aromatic stretching bands can give clues about the substitution pattern on the benzene (B151609) ring. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum at lower wavenumbers.

Computational Chemistry and Theoretical Studies of 2,4 Dibromo 3,5 Dimethylphenol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. They determine the distribution of electrons and the resulting molecular properties.

Ab initio and Density Functional Theory (DFT) are two of the most powerful methods in quantum chemistry for studying molecular systems. Ab initio methods are based on first principles, using only fundamental physical constants, while DFT methods calculate the electronic structure based on the electron density, which is computationally more efficient for larger molecules.

For halogenated phenols, DFT studies, particularly using the B3LYP functional with a 6-31G(d) basis set, have been effectively used to optimize molecular geometries and predict electronic properties. researchgate.net These calculations ensure that the modeled structure represents a minimum on the potential energy surface. researchgate.net While specific studies exclusively on 2,4-Dibromo-3,5-dimethylphenol are not prevalent, the methodology is well-established for this class of compounds. Theoretical investigations on the closely related 4-Chloro-3,5-Xylenol have also been performed to analyze its structure and vibrational spectra. thegoodscentscompany.com

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. openstax.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. dergipark.org.tr

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. nih.gov For a molecule like this compound, NBO analysis would reveal the nature of the C-Br, C-O, and O-H bonds and the influence of the bromine and methyl substituents on the electron density of the aromatic ring. Studies on similar molecules, such as 2,5-dimethylphenol (B165462), have used computational methods to calculate the distribution of atomic charges on the phenoxide anion, identifying reactive sites. researchgate.net

The following table presents representative electronic properties calculated for a series of halogenated phenols using DFT, illustrating the data obtained from such studies. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 2-chlorophenol | -6.41 | -0.93 | 5.48 | 1.45 |

| 4-bromophenol (B116583) | -6.21 | -1.13 | 5.08 | 2.21 |

| 2,4-dibromophenol (B41371) | -6.44 | -1.53 | 4.91 | 2.22 |

| 4-chloro-3,5-dimethylphenol (B1207549) | -6.01 | -0.89 | 5.12 | 2.58 |

This table is illustrative of data from DFT studies on halogenated phenols and is based on findings from related research. researchgate.net

Reaction Mechanism Modeling

Theoretical modeling is crucial for elucidating the step-by-step pathways of chemical reactions, including the identification of intermediates and transition states.

Computational modeling can predict the most likely pathways for a chemical reaction by calculating the potential energy surface. This involves identifying the structures of transition states and intermediates and calculating their corresponding energy barriers. For the halogenation of phenols, the mechanism is typically electrophilic aromatic substitution. rsc.org A theoretical study would model the approach of an electrophilic bromine species (e.g., Br⁺ or a Br-donor complex) to the phenol (B47542) ring. By calculating the activation energy for substitution at different positions, the preferred reaction pathway can be determined. For instance, studies on the reaction of OH radicals with dimethylphenol isomers have used DFT to model different reaction pathways, including addition and abstraction, and to calculate their respective energy barriers. acs.org

Regioselectivity in the halogenation of phenols is determined by the directing effects of the hydroxyl (-OH) and alkyl (-CH₃) groups. Both are activating, ortho, para-directing groups. In 3,5-dimethylphenol (B42653), the precursor to this compound, the positions ortho (2, 6) and para (4) to the hydroxyl group are activated.

Theoretical models can predict the regioselectivity by comparing the stability of the carbocation intermediates (Wheland intermediates) formed during the substitution at each possible position. The lower the energy of the intermediate, the lower the activation energy of the transition state leading to it, and the faster the reaction at that position. Studies on the chlorination of 3,5-dimethylphenol (m-xylenol) have shown that high para-selectivity can be achieved, indicating a strong preference for substitution at the C4 position over the C2 or C6 positions. mdpi.com Theoretical calculations would aim to rationalize this by demonstrating a lower energy barrier for the para-attack compared to the ortho-attack, considering both electronic and steric factors.

| Factor | Influence on Regioselectivity in Halogenation of 3,5-Dimethylphenol |

| Electronic Effects | The hydroxyl group strongly activates the ortho (2, 6) and para (4) positions through resonance donation of its lone pair electrons. |

| Steric Hindrance | The methyl groups at positions 3 and 5 create steric hindrance around the adjacent ortho positions (2 and 6), potentially favoring attack at the less hindered para position (4). |

| Intermediate Stability | Theoretical calculations compare the relative energies of the Wheland intermediates for ortho vs. para attack to predict the major product. |

Quantitative Structure-Activity Relationship (QSAR) Descriptors Based on Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or a physical property. sciepub.com These models rely on numerical descriptors calculated from the molecular structure.

For halogenated phenols, QSAR studies are often used to predict toxicity. insilico.eu Descriptors for this compound can be calculated based on its chemical properties. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the HOMO and LUMO, dipole moment, and atomic charges. researchgate.netsemanticscholar.org These are typically calculated using quantum mechanical methods like DFT.

Hydrophobic Descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the hydrophobicity of a compound. Hydrophobicity is crucial for a chemical's ability to cross biological membranes.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (the molecular graph). They encode information about size, shape, and branching.

Steric/Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume, surface area, and radius of gyration. semanticscholar.org

In QSAR models for the toxicity of phenols, descriptors like logP are often found to be highly significant, indicating that the ability of the phenol to partition into cell membranes is a key factor in its mechanism of action. lew.ro Electronic descriptors like LUMO energy can also be important, particularly for phenols that act via an electrophilic mechanism. insilico.eu

| Descriptor Class | Example Descriptor | Relevance to this compound |

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Indicates the tendency of the molecule to partition into lipid membranes, influencing its bioavailability and toxicity. |

| Electronic | LUMO Energy | Reflects the molecule's ability to act as an electron acceptor, which can be related to reactivity and electrophilic toxicity mechanisms. |

| Electronic | pKa (Acidity Constant) | Describes the extent of ionization at a given pH, which affects solubility, membrane transport, and receptor interaction. |

| Constitutional | Molecular Weight | A fundamental property related to the size of the molecule. |

In Silico Reactivity Studies

In silico reactivity studies are a cornerstone of computational chemistry, focusing on the prediction of a molecule's chemical behavior based on its calculated electronic properties. For substituted phenols like this compound, these studies can elucidate reaction mechanisms, predict sites of reactivity, and quantify reactivity through various calculated indices. Methodologies such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are commonly employed. rsc.org

Frontier Molecular Orbital (FMO) Analysis

The reactivity of a chemical species can often be understood by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. rsc.orgresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Reactivity Descriptors for a Halogenated Phenol (Note: The following data is illustrative for a compound of this type, as specific computational studies for this compound were not found in the searched literature.)

| Descriptor | Formula | Significance | Illustrative Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.5 eV |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability | 5.3 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration | 2.65 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons | 3.85 eV |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons. These areas, such as around the phenolic oxygen, are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a primary site for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature. The bromine atoms, due to their electronegativity and the phenomenon of the "sigma-hole," can present regions of positive potential, making them potential sites for certain interactions. rsc.org

These computational approaches provide a detailed, atom-level understanding of reactivity that complements experimental findings and can guide the synthesis and application of complex molecules.

Analytical Methodologies for Detection and Quantification of 2,4 Dibromo 3,5 Dimethylphenol

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 2,4-Dibromo-3,5-dimethylphenol, providing the necessary separation from potentially interfering compounds. Gas and liquid chromatography are the most prominent techniques utilized for this purpose.

Gas chromatography is a robust technique for the analysis of semi-volatile compounds like this compound. The choice of detector is critical and depends on the required sensitivity and whether derivatization is employed.

Flame Ionization Detector (FID): Underivatized this compound can be directly analyzed using a GC-FID system. The FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon. While reliable, it may lack the sensitivity required for trace-level analysis in complex environmental samples.

Electron Capture Detector (ECD): The ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens like bromine. To leverage the high sensitivity of the ECD, this compound is typically derivatized to attach a strongly electron-capturing group, such as a pentafluorobenzyl ether. nih.govepa.gov This approach significantly lowers the detection limits compared to GC-FID.

The table below outlines typical instrumental parameters for the GC analysis of phenols.

| Parameter | Typical Condition |

|---|---|

| Column | Fused-silica capillary (e.g., DB-5, DB-1701) |

| Injector Temperature | 200-250°C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temp 60-100°C, ramped to 250-300°C |

| FID Temperature | 250-320°C |

| ECD Temperature | 300-340°C |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of brominated phenols, including this compound. It is particularly valuable for analyzing samples that are not suitable for GC due to low volatility or thermal instability. It is also a primary method for assessing the purity of standards and analyzing complex mixtures.

Reverse-phase HPLC is the most common mode of separation. researchgate.netmdpi.com In this approach, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, often acidified with agents like trifluoroacetic acid to ensure the phenol (B47542) is in its protonated form. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the phenolic ring provides strong chromophores. researchgate.netmdpi.com For higher sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C8 or C18 (e.g., Phenomenex Luna C8(2)) mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and water (often with 0.05% trifluoroacetic acid) mdpi.com |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV (e.g., 286 nm) researchgate.net or MS/MS nih.gov |

| Column Temperature | 25 - 40°C |

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. For this compound, this strategy is employed to increase volatility for GC analysis and to enhance detector response.

Diazomethane (B1218177): This reagent reacts with the acidic phenolic hydroxyl group to form a more volatile and less polar methyl ether (anisole). This conversion reduces the potential for peak tailing on GC columns and makes the compound more amenable to analysis by GC-FID. However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.

Pentafluorobenzyl Bromide (PFBBr): PFBBr is a widely used derivatizing agent that converts phenols into their corresponding pentafluorobenzyl ethers. nih.gov This derivative is highly volatile and, more importantly, exhibits a very strong response on an Electron Capture Detector (ECD) due to the presence of five fluorine atoms. nih.gov This makes PFBBr derivatization the method of choice for ultra-trace analysis of halogenated phenols in environmental samples. epa.gov

| Parameter | Diazomethane | Pentafluorobenzyl Bromide (PFBBr) |

|---|---|---|

| Derivative Formed | Methyl Ether (Anisole) | Pentafluorobenzyl Ether |

| Primary GC Detector | FID | ECD |

| Advantage | Increases volatility, reduces peak tailing | Greatly enhances sensitivity for trace analysis |

| Disadvantage | Highly toxic and explosive reagent | Reagent is a lachrymator (tear-inducing) epa.gov |

Sample Preparation and Extraction Methods for Complex Matrices

Prior to chromatographic analysis, this compound must often be extracted from its sample matrix (e.g., water, soil, sediment) and concentrated. The choice of extraction method depends on the physical state of the sample and the concentration of the analyte.

Liquid-liquid extraction is a conventional and well-established method for isolating phenols from aqueous samples. nih.gov The standard procedure, outlined in methods like U.S. EPA Method 604, involves the partitioning of the analyte between the aqueous sample and a water-immiscible organic solvent. epa.gov

The process typically involves:

Adjusting the pH of the water sample to acidic conditions (e.g., pH < 2) using an acid like sulfuric acid. This ensures the phenol is in its non-ionized, more organic-soluble form.

Extracting the sample with an organic solvent, such as dichloromethane (B109758), in a separatory funnel. epa.gov

The organic layer, containing the analyte, is then separated, dried (e.g., with anhydrous sodium sulfate), and concentrated before analysis.

For samples with very low analyte concentrations, continuous liquid-liquid extraction may be used to achieve higher extraction efficiencies over a longer period. LLE is effective but can be time-consuming and requires significant volumes of organic solvents. nih.gov

Modern extraction techniques aim to reduce solvent consumption, improve efficiency, and allow for automation.

Solid-Phase Extraction (SPE): SPE is a widely used alternative to LLE for aqueous samples. mdpi.com The technique involves passing the water sample through a cartridge packed with a solid sorbent. For phenols, reverse-phase sorbents like C18 or polymeric materials are commonly used. nih.gov The analyte is adsorbed onto the sorbent, while the bulk of the water sample passes through. The analyte is then eluted from the cartridge with a small volume of an organic solvent. SPE is more efficient, uses less solvent, and is more easily automated than LLE. mdpi.com

Accelerated Solvent Extraction (ASE): ASE, also known as pressurized liquid extraction, is a highly efficient method for extracting analytes from solid and semi-solid samples like soil, sediment, or biological tissues. mdpi.com The technique uses conventional organic solvents at elevated temperatures (e.g., 100-180°C) and pressures (e.g., 1500 psi). thermofisher.com These conditions increase the efficiency and speed of the extraction process, dramatically reducing the extraction time and the volume of solvent required compared to traditional methods like Soxhlet extraction. nih.govmdpi.com

| Parameter | Typical Condition for Phenolic/Brominated Compounds |

|---|---|

| Solvent | Dichloromethane/Acetone, Toluene, Ethanol mdpi.comthermofisher.com |

| Temperature | 80 - 180°C thermofisher.comufba.br |

| Pressure | ~1500 psi thermofisher.com |

| Static Time | 5 - 15 minutes thermofisher.com |

| Number of Cycles | 1 - 5 ufba.br |

Spectrophotometric Approaches

Spectrophotometry offers a range of techniques for the quantitative analysis of phenolic compounds. These methods are based on the absorption or emission of electromagnetic radiation by the analyte, either in its native form or after chemical derivatization.

Derivative-ratio spectrophotometry is a powerful analytical technique used for the quantitative analysis of a component in a mixture where the spectra of the components overlap. rsc.orgdocumentsdelivered.com This method enhances the resolution of spectral bands, allowing for the accurate determination of an analyte like this compound even in the presence of interfering substances that absorb light in the same spectral region. rsc.org

The procedure involves two main steps:

Ratio Spectra Generation: The absorption spectrum of the mixture is divided, wavelength by wavelength, by the absorption spectrum of a standard solution of one of the components, known as the "divisor." For quantifying this compound in a mixture, the spectrum of the interfering component would be used as the divisor.

Derivative Calculation: The first or a higher-order derivative of the resulting ratio spectrum is then calculated. The key advantage of this step is that the contribution of the divisor compound becomes a constant, which is eliminated upon differentiation, resulting in a derivative spectrum that is dependent only on the concentration of the analyte of interest.

Quantitative determination is achieved by measuring the amplitude of the derivative spectrum at a specific wavelength, often a zero-crossing point of the interfering component's derivative spectrum. nih.govnih.gov At these zero-crossing points, the derivative of the interferent's ratio spectrum is zero, meaning any measured signal is directly proportional to the concentration of the analyte.

The table below illustrates hypothetical data for the determination of this compound in the presence of an interfering compound using the first-derivative ratio spectrophotometry method.

| Concentration of this compound (mg/L) | First Derivative Amplitude at Zero-Crossing Point (λ = 295 nm) |

|---|---|

| 2.0 | 0.055 |

| 4.0 | 0.110 |

| 6.0 | 0.165 |

| 8.0 | 0.220 |

| 10.0 | 0.275 |

This method provides excellent selectivity and can be a rapid and cost-effective alternative to chromatographic techniques for certain sample types. rsc.org

Spectrofluorometry is an analytical technique known for its high sensitivity and selectivity. It can be applied to the determination of this compound through two main approaches: measurement of its native fluorescence or by using an indirect method involving a chemical reaction that produces a fluorescent product.

While some phenolic compounds exhibit native fluorescence due to their aromatic structure, the intensity can be influenced by factors such as pH, solvent, and the nature of substituents on the aromatic ring. researchgate.netresearchgate.net Halogen atoms, like bromine, can decrease fluorescence intensity through the "heavy atom effect."

A more robust and widely applicable spectrofluorometric method for phenols involves their oxidation with a cerium(IV) salt in an acidic medium. researchgate.netzldm.ru In this reaction, the phenolic compound is oxidized, and in the process, Ce(IV) is reduced to Ce(III). The resulting Ce(III) ion is highly fluorescent, and its emission intensity can be measured. The reaction can be summarized as follows:

Phenol + Ce(IV) (non-fluorescent) → Oxidized Phenol + Ce(III) (fluorescent)

The fluorescence of the produced Ce(III) is typically measured at an emission wavelength of approximately 350-360 nm after excitation around 255 nm. researchgate.net The intensity of this fluorescence is directly proportional to the concentration of the original phenolic compound. This indirect method offers high sensitivity, with detection limits often in the nanogram per milliliter (ng/mL) range, and it circumvents issues related to the weak or variable native fluorescence of the target analyte. researchgate.netrsc.org

The table below presents typical analytical parameters for the spectrofluorometric determination of a phenolic compound using the cerium(IV) oxidation method.

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | ~255 nm |

| Emission Wavelength (λem) | ~356 nm |

| Linear Range | 15 - 800 ng/mL |

| Limit of Detection (LOD) | ~5 ng/mL |

Colorimetric assays are based on chemical reactions that produce a colored product, the absorbance of which can be measured with a spectrophotometer. The intensity of the color is proportional to the concentration of the analyte.

Gibbs Reaction: The Gibbs reaction is a classic colorimetric test for phenols. It employs Gibbs reagent, 2,6-dichloroquinone-4-chloroimide, which reacts with phenols in an alkaline solution to form a colored indophenol (B113434) dye. osti.govresearchgate.net The reaction is typically selective for phenols with an unsubstituted para-position relative to the hydroxyl group.

However, for para-substituted phenols like this compound, the reaction can still proceed, but it involves the displacement of the para-substituent. In this case, the bromine atom at the para-position would be expelled during the formation of the indophenol dye. This makes the reaction applicable but may require specific reaction conditions and careful interpretation.

4-Aminoantipyrine (B1666024) (4-AAP) Method: An alternative and widely used colorimetric method is the reaction with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent, such as potassium ferricyanide, under alkaline conditions (pH ~10). researchgate.netjuniperpublishers.com This reaction forms a red or orange antipyrine (B355649) dye that can be quantified spectrophotometrically, typically around 510 nm.

The applicability of the 4-AAP method to para-substituted phenols depends on the nature of the substituent. The reaction is generally blocked by alkyl, aryl, or nitro groups in the para position. However, it can proceed if the para-substituent is a halogen, hydroxyl, or methoxy (B1213986) group, as these groups can be expelled during the reaction. galgo.co.ukacs.org Therefore, the 4-AAP method is a viable approach for the determination of this compound. The sensitivity of this method can be enhanced by extracting the colored dye into an organic solvent like chloroform (B151607) prior to measurement. researchgate.net

The following table summarizes the key features of these two colorimetric assays for phenolic compounds.

| Method | Reagent | Principle | Measurement Wavelength | Applicability to this compound |

|---|---|---|---|---|

| Gibbs Reaction | 2,6-dichloroquinone-4-chloroimide | Formation of a blue indophenol dye | ~650 nm | Applicable via displacement of para-bromine |

| 4-AAP Method | 4-Aminoantipyrine & Potassium Ferricyanide | Formation of a red antipyrine dye | ~510 nm | Applicable via displacement of para-bromine |

Environmental Fate and Transformation Studies of 2,4 Dibromo 3,5 Dimethylphenol

Chemical Degradation Pathways in Environmental Compartments

The environmental distribution and degradation of 2,4-Dibromo-3,5-dimethylphenol are governed by its physicochemical properties, which are influenced by the phenolic hydroxyl group, two bromine atoms, and two methyl groups. Based on data for other brominated phenols, it is expected to be a persistent compound.

Soil and Sediment: Simple brominated phenols, particularly those with higher degrees of bromination, tend to adsorb strongly to soil and sediment. who.int Once in soil, these compounds are generally not mobile. who.int It is therefore anticipated that this compound would primarily reside in soil and sediment compartments if released into the terrestrial or aquatic environment, with limited potential for leaching into groundwater.

Water: In the aqueous phase, lower brominated phenols can remain in the water column, while more highly brominated phenols partition significantly to sediment. who.int Given its two bromine atoms, this compound would likely exhibit moderate partitioning behavior. Volatilization from water surfaces is not expected to be a major fate process for brominated phenols. who.int

Air: In the atmosphere, vapor-phase brominated phenols are degraded through reactions with photochemically produced hydroxyl radicals. who.int The estimated atmospheric half-lives for related compounds like 4-bromophenol (B116583) (4-BP) and 2,4-dibromophenol (B41371) (2,4-DBP) are approximately 13 hours and 45 hours, respectively. who.int The half-life for this compound would likely fall within a similar range, suggesting that atmospheric degradation is a viable pathway.

Table 1: Estimated Atmospheric Half-Lives of Selected Brominated Phenols Data extrapolated from studies on related compounds to infer potential behavior.

| Compound | Estimated Atmospheric Half-Life (Reaction with OH Radicals) | Reference |

|---|---|---|

| 4-Bromophenol (4-BP) | 13.2 hours | who.int |

| 2,4-Dibromophenol (2,4-DBP) | 44.6 hours | who.int |

| 2,4,6-Tribromophenol (B41969) (2,4,6-TBP) | 22.5 days | who.int |

Photolytic and Hydrolytic Stability Investigations

The stability of this compound towards light and water is critical to its persistence.

Hydrolytic Stability: Brominated phenols are generally not expected to undergo hydrolysis in the environment because they lack functional groups that are readily hydrolyzable. who.int Studies on 2,4,6-tribromophenol confirm that it is stable in water regardless of pH. who.int Therefore, this compound is predicted to be hydrolytically stable under typical environmental conditions.

Photolytic Stability: In contrast, photodegradation is a potential transformation pathway. Studies have shown that bromophenols can be degraded by UV and sunlight irradiation. acs.org The primary mechanism often involves the homolytic cleavage of the carbon-bromine (C-Br) bond. acs.orgresearchgate.net For example, the direct photolysis of 4-bromophenol in aqueous solution yields p-benzoquinone as a major primary product, while 3-bromophenol (B21344) primarily forms resorcinol. researchgate.net It is plausible that this compound would also be susceptible to photolysis, leading to debromination and the formation of various degradation products. The rate and products would depend on factors like light intensity and the presence of photosensitizing substances in the environment, such as constituents of dissolved organic matter. publish.csiro.au

Biotransformation Mechanisms by Environmental Microorganisms

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental remediation. While specific microorganisms that degrade this compound have not been identified, the degradation of related compounds provides insight into potential mechanisms.

Aerobic and Anaerobic Degradation: The microbial degradation of halogenated aromatics can occur under both aerobic and anaerobic conditions. nih.gov A crucial step is the removal of the halogen substituent (dehalogenation), which can happen either as an initial step or after the aromatic ring has been cleaved. nih.gov

Anaerobic Dehalogenation: Under anaerobic conditions, such as those found in some sediments, sulfate-reducing bacteria have been shown to degrade halogenated phenols. asm.org Consortia enriched from estuarine sediments were able to utilize 4-chlorophenol, 4-bromophenol, and 4-iodophenol, with degradation coupled to sulfate (B86663) reduction. asm.org This suggests that reductive dehalogenation is a possible biotransformation pathway for this compound in anoxic environments.